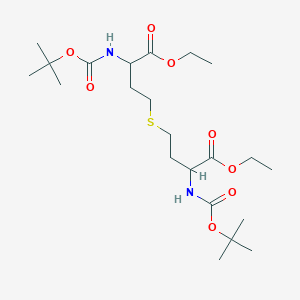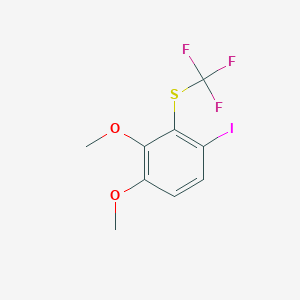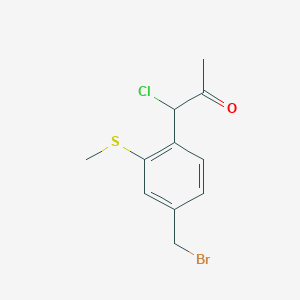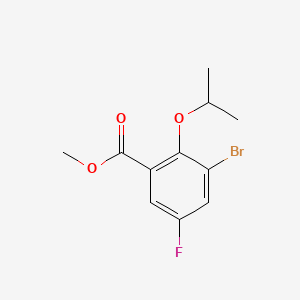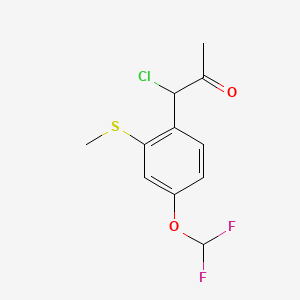
1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure It features a chloro group, a difluoromethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one typically involves multiple steps One common method starts with the preparation of the phenyl ring substituted with difluoromethoxy and methylthio groups This can be achieved through electrophilic aromatic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The exact methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(4-methoxy-2-methylthio)phenyl)propan-2-one: Similar structure but lacks the difluoromethoxy group.
1-Chloro-1-(4-(difluoromethoxy)phenyl)propan-2-one: Similar structure but lacks the methylthio group.
1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)ethanone: Similar structure but has an ethanone backbone instead of propan-2-one.
Uniqueness
1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both difluoromethoxy and methylthio groups on the phenyl ring, along with the chloro group and propan-2-one backbone
Properties
Molecular Formula |
C11H11ClF2O2S |
|---|---|
Molecular Weight |
280.72 g/mol |
IUPAC Name |
1-chloro-1-[4-(difluoromethoxy)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O2S/c1-6(15)10(12)8-4-3-7(16-11(13)14)5-9(8)17-2/h3-5,10-11H,1-2H3 |
InChI Key |
CPQDEJSNLHSTND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)OC(F)F)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


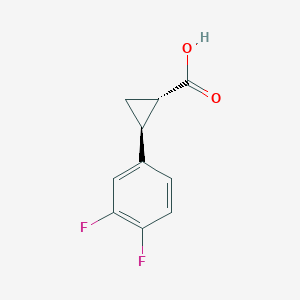
![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14037389.png)
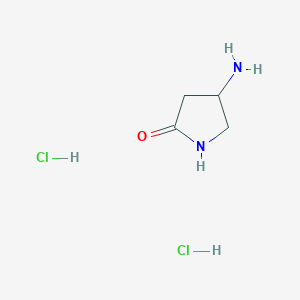
![Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14037401.png)
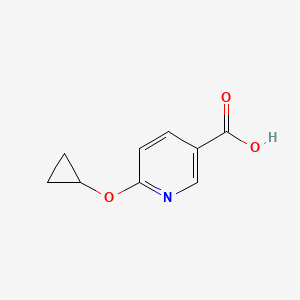
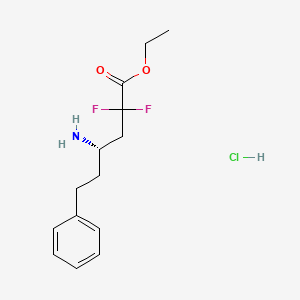
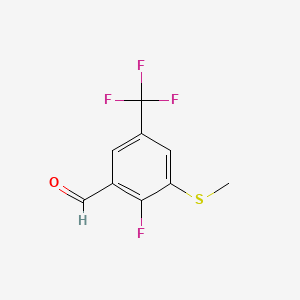

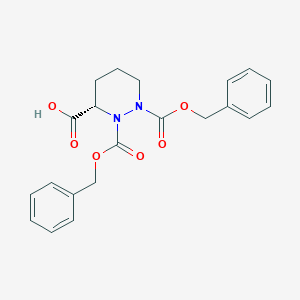
![(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B14037443.png)
